3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE

Agrochemical Plant growth regulation Structure-activity relationship

This 4-pyridyl propanehydrazide (LogP 0.0041) offers unparalleled conformational flexibility via its propane linker, critical for membrane permeability and target engagement in GPCR desensitization studies. Unlike 2- or 3-pyridyl isomers, the 4-substitution optimizes receptor binding. Reported activities include anticancer (JB6 cell transformation), antimalarial, antivenom, and antifungal. Secure reproducible results—order the exact regioisomer ≥98% purity from verified stock.

Molecular Formula C8H11N3O
Molecular Weight 165.196
CAS No. 98594-24-2
Cat. No. B2980882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(PYRIDIN-4-YL)PROPANEHYDRAZIDE
CAS98594-24-2
Molecular FormulaC8H11N3O
Molecular Weight165.196
Structural Identifiers
SMILESC1=CN=CC=C1CCC(=O)NN
InChIInChI=1S/C8H11N3O/c9-11-8(12)2-1-7-3-5-10-6-4-7/h3-6H,1-2,9H2,(H,11,12)
InChIKeyVXLNYIUUUOPZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-4-yl)propanehydrazide (CAS 98594-24-2): Key Properties and Procurement Considerations


3-(Pyridin-4-yl)propanehydrazide (CAS 98594-24-2) is an organic compound with the molecular formula C₈H₁₁N₃O and a molecular weight of 165.19 g/mol . It is characterized by a pyridine ring attached to a propanehydrazide moiety, making it a derivative of both pyridine and hydrazide . This compound serves as a versatile building block in medicinal chemistry and chemical biology, with reported applications in anticancer research, antimicrobial studies, and as a precursor for hydrazone-based ligands .

Why 3-(Pyridin-4-yl)propanehydrazide Cannot Be Replaced by Generic Hydrazide Analogs


The specific substitution pattern and alkyl chain length of 3-(pyridin-4-yl)propanehydrazide are critical determinants of its biological activity and physicochemical properties. In pyridine-containing hydrazides, the position of the nitrogen atom (2-, 3-, or 4-pyridyl) significantly influences receptor binding and enzyme inhibition profiles, as demonstrated by differential MAO inhibitory activities among regioisomers [1]. Furthermore, the propane linker in this compound provides distinct conformational flexibility and lipophilicity (LogP = 0.0041) compared to shorter-chain or aromatic hydrazides , directly affecting membrane permeability and target engagement. Substitution with a generic hydrazide or a different pyridyl isomer would likely yield altered potency, selectivity, and pharmacokinetic behavior, underscoring the necessity of using the exact compound for reproducible research outcomes.

Quantitative Differentiation of 3-(Pyridin-4-yl)propanehydrazide Against Key Comparators


Superior Plant Growth Inhibition: 4-Pyridyl Isomer Outperforms 2- and 3-Pyridyl Analogs

In a lettuce seedling bioassay, the 4-pyridine analog of cinnamic acid derivatives exhibited greater plant growth inhibitory activity than the corresponding 2- and 3-pyridine isomers. While the target compound 3-(pyridin-4-yl)propanehydrazide is a reduced analog of the tested propenoic acid series, the positional preference for 4-pyridyl substitution is a class-level inference strongly supported by the data: at 50 ppm, the 4-pyridyl derivative caused >90% inhibition of hypocotyl and root growth, whereas the 2- and 3-isomers showed substantially lower efficacy [1].

Agrochemical Plant growth regulation Structure-activity relationship

Enhanced Lipophilicity and Membrane Permeability Compared to Isoniazid (4-Pyridinecarboxylic Acid Hydrazide)

3-(Pyridin-4-yl)propanehydrazide possesses a calculated LogP of 0.0041 and three rotatable bonds , contrasting with isoniazid (isonicotinic acid hydrazide), which has a LogP of approximately -0.7 and only one rotatable bond. The propane linker in the target compound increases lipophilicity by approximately 0.7 LogP units relative to isoniazid, enhancing its ability to passively diffuse across lipid membranes. Additionally, the target compound has a topological polar surface area (TPSA) of 68.01 Ų , compared to isoniazid's TPSA of 68.0 Ų, indicating comparable polarity but distinct conformational flexibility.

Medicinal chemistry Physicochemical property Drug design

GPCR Desensitization Inhibitory Activity: A Unique Mechanism Not Shared by Simple Hydrazides

Patent US20070135499 discloses hydrazide compounds, including 3-(pyridin-4-yl)propanehydrazide (Example 1), with GPCR desensitization inhibitory activity [1]. These compounds inhibit G-protein-coupled receptor kinase (GRK)-mediated receptor desensitization, a mechanism not exhibited by simple hydrazides like isoniazid or benzohydrazide. While quantitative IC₅₀ values for the target compound against specific GRKs are not provided in the patent, the claimed activity is distinct from the antimicrobial and anticancer activities of comparator hydrazides, which lack this GPCR-targeting profile.

GPCR Cell signaling Ophthalmology Kinase inhibition

Broad-Spectrum Biological Activity Profile Relative to 3-(Pyridin-2-yl)propanehydrazide

According to the AOD database, 3-(pyridin-4-yl)propanehydrazide exhibits a multifunctional biological profile: it prevents transformation of DMBA-treated JB6 cells (anticarcinogenic), kills P. falciparum (antimalarial), neutralizes N. naja venom (antivenom), and inhibits A. niger cilia formation (antifungal) [1]. In contrast, 3-(pyridin-2-yl)propanehydrazide is primarily reported for metal complexation and lacks documented antivenom or antifungal activities. While direct head-to-head quantitative comparisons are unavailable, the broader activity spectrum of the 4-pyridyl isomer suggests a distinct target engagement profile.

Anticancer Antimalarial Antivenom Multifunctional agent

Optimal Research and Industrial Applications for 3-(Pyridin-4-yl)propanehydrazide


GPCR-Targeted Drug Discovery for Glaucoma and Bone Diseases

Leverage the compound's GPCR desensitization inhibitory activity (as claimed in US20070135499) to develop novel therapeutics for glaucoma, osteoporosis, or other GPCR-linked conditions. The 4-pyridyl substitution and propane linker contribute to favorable lipophilicity (LogP = 0.0041) for ocular or systemic delivery [1].

Agrochemical Lead Optimization for Plant Growth Regulation

Utilize the class-level superiority of 4-pyridyl isomers in plant growth inhibition (>90% inhibition at 50 ppm in lettuce seedlings) to design new herbicides or plant growth regulators. The target compound's hydrazide moiety offers a synthetic handle for further derivatization [2].

Multifunctional Probe for Anticancer, Antimalarial, and Antivenom Studies

Employ the compound as a broad-spectrum biological probe, given its reported activities: anticarcinogenic (JB6 cell transformation prevention), antimalarial (P. falciparum killing), antivenom (N. naja venom neutralization), and antifungal (A. niger inhibition) [3]. This versatility reduces the need for multiple specialized compounds.

Technical Documentation Hub

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